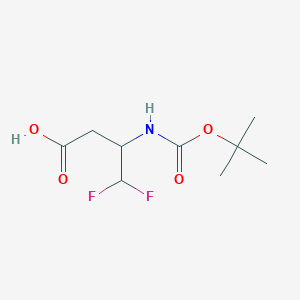

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

Description

Historical Development of Fluorinated Amino Acid Derivatives

The development of fluorinated amino acid derivatives represents a significant advancement in organic chemistry that emerged from the recognition of fluorine's unique properties in biological systems. Historical research demonstrates that fluorine incorporation into amino acids began gaining momentum in the latter half of the twentieth century, driven by the understanding that fluorine atoms could serve as isosteric replacements for hydrogen while dramatically altering molecular properties. The extreme electronegativity of fluorine and its ability to form highly polarized carbon-fluorine bonds of extraordinary strength established the foundation for developing fluorinated amino acid analogs with enhanced stability and altered biological activity.

Early investigations into fluorinated amino acids focused primarily on naturally occurring examples, with 4-fluoro-L-threonine being identified as the only naturally occurring fluorinated amino acid discovered to date. This discovery prompted extensive research into the biosynthetic pathways responsible for fluorine incorporation, leading to the identification of fluorinating enzymes capable of introducing fluoride ions into organic compounds under physiological conditions. The rarity of natural fluorinated amino acids in biological systems paradoxically highlighted their potential value as research tools and therapeutic agents, as their absence from normal metabolic pathways suggested they could provide unique probes for studying biological processes.

The synthetic development of fluorinated amino acid derivatives accelerated significantly with advances in fluorination methodology and protective group chemistry. Research findings from comprehensive reviews indicate that the incorporation of fluorine into amino acids established a completely new class of compounds with properties that were extremely interesting for both basic research and practical applications. The demand for robust and stereoselective synthetic protocols that enabled straightforward access to these building blocks drove innovation in synthetic methodology, leading to the development of multiple approaches for introducing fluorine functionality into amino acid scaffolds.

Contemporary research has expanded the scope of fluorinated amino acid derivatives to include complex structures featuring multiple fluorine atoms, such as trifluoromethyl groups, sulfur hexafluoride substituents, and perfluoroaromatic systems. The synthetic community has exploited new advances including photocatalysis and palladium cross-coupling reactions to access these complex proteinogenic examples. This historical progression demonstrates the evolution from simple fluorine substitutions to sophisticated multifluorinated architectures that provide unprecedented opportunities for modulating biological activity and chemical properties.

Position within the Family of Fluorinated Butanoic Acids

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid occupies a distinctive position within the broader family of fluorinated butanoic acids, representing an advanced example that combines multiple functional group modifications in a single molecule. The compound belongs to a specialized subset of fluorinated carboxylic acids that feature both amino functionality and protective group chemistry, distinguishing it from simpler fluorinated butanoic acid derivatives such as 4,4-difluorobutanoic acid, which lacks the amino group and protective functionality. This structural complexity positions the compound as a sophisticated building block that bridges the gap between simple fluorinated acids and complex peptide-based molecules.

Comparative analysis within the fluorinated butanoic acid family reveals significant structural and functional differences that influence chemical behavior and applications. The parent compound 4,4-difluorobutanoic acid, with molecular formula C₄H₆F₂O₂ and molecular weight 124.09 grams per mole, serves as the foundational structure from which more complex derivatives are developed. The addition of amino functionality at the third carbon position, along with tert-butoxycarbonyl protection, increases the molecular weight to 239.22 grams per mole and introduces new sites for chemical reactivity and intermolecular interactions.

Research findings demonstrate that the position of functional groups along the butanoic acid backbone significantly influences molecular properties and biological activity. Related compounds such as 2-amino-4,4-difluorobutanoic acid, which features amino functionality at the second carbon position, exhibit different conformational preferences and biological activities compared to the third-position analog. The systematic study of positional isomers within fluorinated butanoic acid families has revealed structure-activity relationships that guide the design of new compounds with specific properties and applications.

The incorporation of protective group chemistry into fluorinated butanoic acids represents a significant advancement that enables their use in complex synthetic sequences. The tert-butoxycarbonyl group provides acid-labile protection that can be selectively removed under mild conditions, allowing for sequential chemical transformations without affecting the fluorinated portion of the molecule. This combination of stability and synthetic versatility has established 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid as a valuable intermediate in peptide synthesis and medicinal chemistry applications.

Significance in Amino Acid and Peptide Chemistry

The significance of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid in amino acid and peptide chemistry extends far beyond its role as a simple building block, encompassing applications in protein engineering, chemical biology, and drug discovery. Research demonstrates that fluorinated amino acids serve as valuable tools for fluorinating proteins, with the resulting fluoro protein variants often showing improved stability and folding characteristics, as well as altered activity and fluorescence properties. The unique electronic properties imparted by the difluoromethyl group enable the compound to function as a bioisostere for natural amino acids while providing enhanced resistance to enzymatic degradation and improved pharmacokinetic properties.

Contemporary applications in peptide chemistry have revealed that compounds featuring difluoromethyl functionality can serve as effective phosphoserine mimetics, providing stable analogs of phosphorylated peptides that resist hydrolysis by protein phosphatases. The synthesis and application of related difluorophosphonate derivatives have demonstrated their utility in solid-phase peptide synthesis for creating nonhydrolyzable phosphoserine peptide analogs. These applications highlight the compound's importance in studying signal transduction pathways and protein-protein interactions that depend on phosphorylation states, areas of research that are fundamental to understanding cellular biology and disease mechanisms.

Flow synthesis methodologies have emerged as particularly important for accessing fluorinated amino acids on a large scale, addressing the historical limitation of their limited availability. Research findings indicate that protecting-group-free and semi-continuous processes for synthesizing racemic fluorinated α-amino acids from fluorinated amines have made many fluorinated amino acids readily accessible on a large scale. This development has significant implications for applications in medicinal chemistry, protein engineering, and materials sciences, where the availability of fluorinated building blocks has been a limiting factor in research and development efforts.

The incorporation of fluorinated amino acids into peptide structures provides opportunities for studying and engineering biopolymers with enhanced properties. Recent advances in the synthesis of fluorinated amino acids and peptides have focused on two complementary strategies: the use of fluorinated building blocks to prepare diversified structures, and the direct fluorination or fluoroalkylation of existing amino acids, peptides, and proteins. These approaches have enabled the selective transformation of functional groups on serine, threonine, tyrosine, tryptophan, and cysteine residues to create fluorinated derivatives with novel properties and enhanced biological stability.

Stereochemical Considerations: Racemic vs (S)-Configured Derivatives

The stereochemical complexity of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid presents important considerations for its synthesis, characterization, and biological applications. The compound exists in both racemic and enantiomerically pure forms, with the (S)-configured derivative representing the stereoisomer that corresponds to the natural L-amino acid configuration. Research demonstrates that the stereochemical configuration significantly influences the compound's interaction with biological systems, enzyme recognition, and incorporation into peptide structures, making the control of absolute stereochemistry a critical factor in synthetic design and application.

The (S)-configured derivative, also known as (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid, exhibits distinct physical and chemical properties compared to its racemic counterpart. Detailed structural analysis reveals that the stereochemical configuration affects molecular conformation, intermolecular interactions, and binding affinity with biological targets. The specific rotation and stereochemical descriptors for the (S)-configured derivative provide important parameters for quality control and synthetic verification, ensuring that the desired stereoisomer is obtained and maintained throughout synthetic sequences.

Synthetic methodologies for accessing enantiomerically pure derivatives have evolved to include several strategic approaches that control absolute stereochemistry through different mechanisms. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives has been achieved through catalytic -proton shift reactions using chiral quinine derivatives, providing access to optically pure compounds with high enantioselectivities. These methods demonstrate the feasibility of obtaining stereochemically defined products through asymmetric synthesis, avoiding the need for resolution of racemic mixtures or reliance on chiral starting materials.

The biological significance of stereochemical configuration in fluorinated amino acid derivatives extends to their incorporation into peptides and proteins, where the natural L-configuration is typically required for proper folding and biological activity. Research findings indicate that the stability of folded peptides containing fluorinated amino acids can be enhanced compared to their natural counterparts, with difluoro-substituted analogs showing improved resistance to enzymatic degradation while maintaining biological activity. The development of synthetic methods that provide access to both racemic and enantiomerically pure derivatives ensures that researchers have access to the appropriate stereoisomer for their specific applications, whether in basic research, drug discovery, or chemical biology studies.

| Stereochemical Configuration | Molecular Formula | Exact Mass | InChI Key | Biological Activity |

|---|---|---|---|---|

| Racemic | C₉H₁₅F₂NO₄ | 239.09692 | XHWAYUNOUVDRCD-UHFFFAOYSA-N | Mixed enantiomer effects |

| (S)-Configuration | C₉H₁₅F₂NO₄ | 239.09692 | UCCLBCNDXKDPDT-RXMQYKEDSA-N | Enhanced enzyme recognition |

The practical implications of stereochemical considerations extend to analytical chemistry and quality control, where the differentiation between racemic and enantiomerically pure derivatives requires specialized techniques such as chiral chromatography or nuclear magnetic resonance spectroscopy with chiral shift reagents. The development of robust analytical methods for determining enantiomeric purity has become increasingly important as the demand for stereochemically defined fluorinated amino acids continues to grow in pharmaceutical and biochemical research applications.

Properties

IUPAC Name |

4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(10)11)4-6(13)14/h5,7H,4H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWAYUNOUVDRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607567 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81982-56-1 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

General Synthetic Strategy

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid typically involves:

- Introduction of the difluoromethylene group at the 4-position of the butanoic acid.

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Control of stereochemistry to obtain the (S)-enantiomer.

Reported Synthetic Routes

Fluorination of Boc-Protected Precursors

One common approach is to start from Boc-protected amino acids or amino acid derivatives and introduce the difluoromethylene group via electrophilic fluorination or nucleophilic substitution reactions. This method ensures the amino group is protected early, preventing side reactions.

Asymmetric Synthesis via Chiral Intermediates

According to literature on related compounds (e.g., Sitagliptin intermediates), asymmetric hydrogenation followed by stereoselective rearrangements (such as Hofmann rearrangement) can be employed to install the chiral β-amino acid moiety with high enantioselectivity. Although this is reported for structurally related trifluorophenyl derivatives, similar strategies can be adapted for difluorobutanoic acid derivatives.

Boc Protection

The amino group is typically protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is usually performed after obtaining the amino acid backbone with the difluoromethylene substitution.

Data Table: Stock Solution Preparation

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.1803 | 20.9013 | 41.8025 |

| 5 mM Solution Volume (mL) | 0.8361 | 4.1803 | 8.3605 |

| 10 mM Solution Volume (mL) | 0.418 | 2.0901 | 4.1803 |

Note: Volumes calculated based on molecular weight 239.22 g/mol to achieve desired molarity in solvent.

Research Findings and Considerations

- Stereochemistry: The (S)-enantiomer is typically desired for biological activity. Asymmetric synthetic methods or chiral resolution are employed to ensure enantiomeric purity.

- Solubility: The compound is soluble in DMSO and can be formulated with PEG300, Tween 80, and corn oil for biological assays. Heating and sonication improve solubility.

- Stability: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month to maintain stability.

- Synthetic Challenges: Incorporation of difluoromethylene groups requires careful handling of fluorinating agents and control of reaction conditions to avoid over-fluorination or side reactions.

Summary of Preparation Approaches

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Boc Protection Post-Synthesis | Protect amino group after backbone synthesis | Straightforward, widely used | Requires pure amino acid intermediate |

| Asymmetric Hydrogenation Route | Install chirality and amino group via catalytic hydrogenation | High enantioselectivity | Requires specialized catalysts |

| Electrophilic Fluorination | Introduce difluoromethylene group on protected amino acid | Direct introduction of fluorines | Handling of hazardous reagents |

Chemical Reactions Analysis

Protection and Deprotection Chemistry

The tert-butoxycarbonyl (Boc) group in Boc-DFBA serves as a transient amine protector:

-

Protection : Achieved via reaction of 3-amino-4,4-difluorobutanoic acid with Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP, TEA) .

-

Deprotection : Acidolytic cleavage with trifluoroacetic acid (TFA) or HCl in dioxane yields the free amine .

Key Structural Features Influencing Reactivity :

-

The difluoromethyl group at C4 increases electrophilicity at adjacent carbons, facilitating nucleophilic additions .

-

The carboxylic acid enables esterification or amide coupling (e.g., EDC/HOBt activation) .

Radical-Mediated Modifications

In fluorinated β-amino acid derivatives, radical-based strategies enable site-selective functionalization:

-

Example : Photocatalytic addition of fluorinated radicals to dehydroalanine (Dha) residues proceeds via Fe(II)-mediated HAT (hydrogen atom transfer) .

-

Conditions : 10–15 W light, Fe(II) additives, extended reaction times (30–45 min) minimize double-addition side products .

Table 2: Optimization of Radical Addition

| Dha Position | Single Addition (%) | Double Addition (%) |

|---|---|---|

| 9 | 71 | ≤5 |

| 27 | 68 | ≤5 |

| 36 | 65 | ≤5 |

Comparative Physicochemical Data

Table 3: Properties of Boc-DFBA and Related Analogs

*Calculated for C₉H₁₄F₂NO₄.

Challenges and Side Reactions

Scientific Research Applications

Structural Features

The Boc group serves as a protective moiety that stabilizes the amino acid during synthesis and facilitates selective reactions. The difluorobutanoic acid component contributes to the compound's reactivity and potential biological activity.

Organic Synthesis

Boc-Dfb-Ala is widely used as a building block in peptide synthesis. The Boc group allows for the protection of the amino group, enabling the formation of peptide bonds without interference from other functional groups.

Table 1: Comparison of Peptide Synthesis Methods Using Boc-Dfb-Ala

| Method | Advantages | Disadvantages |

|---|---|---|

| Manual Synthesis | High control over reactions | Time-consuming |

| Automated Synthesis | Increased efficiency | Higher initial setup costs |

| Continuous Flow | Scalable production | Requires specialized equipment |

Medicinal Chemistry

Research has indicated that Boc-Dfb-Ala can be utilized in drug development due to its structural features that mimic natural amino acids. Its ability to form stable peptide bonds makes it a candidate for designing peptide-based therapeutics.

Biological Studies

Boc-Dfb-Ala is instrumental in studying enzyme-substrate interactions. It can be used to investigate how enzymes recognize and cleave peptide bonds, providing insights into enzyme mechanisms and potential inhibitors.

Case Study: Enzyme Interaction

In a study examining the interaction between Boc-Dfb-Ala and proteases, it was found that the compound effectively inhibited certain protease activities by binding to their active sites. This highlights its potential as a lead compound in developing protease inhibitors for therapeutic applications.

Biochemical Pathways

The compound plays a crucial role in biochemical pathways related to protein synthesis and modification. Its interactions with various enzymes can modulate cellular processes, influencing gene expression and metabolic pathways.

Synthetic Routes

The synthesis of Boc-Dfb-Ala typically involves:

- Protection of the amino group using di-tert-butyl dicarbonate (Boc2O).

- Reaction conditions: Aqueous or organic solvents (e.g., tetrahydrofuran) at elevated temperatures.

Table 2: Common Reagents and Conditions for Synthesis

| Reaction Type | Reagent Used | Conditions |

|---|---|---|

| Deprotection | Trifluoroacetic acid | In dichloromethane |

| Nucleophilic Substitution | Amines or thiols | Basic conditions |

| Oxidation/Reduction | Potassium permanganate/Sodium borohydride | Varies based on reaction |

Unique Characteristics Compared to Similar Compounds

Boc-Dfb-Ala exhibits unique properties compared to similar compounds like 3-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid due to its specific combination of functional groups which enhance its stability and reactivity.

Table 3: Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 3-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid | Different fluorination pattern |

| 3-((tert-Butoxycarbonyl)amino)-4,4-difluoropentanoic acid | Longer carbon chain |

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, potentially targeting specific enzymes or receptors .

Comparison with Similar Compounds

Key Differences :

- Molecular Formula: C₉H₁₅F₂NO₄ (MW 239.22) .

- Physical Properties : Light green powder, 98% purity, room-temperature stability, WGK 3 safety rating .

- Applications : Widely used as a building block in peptide synthesis due to its stereochemical purity .

Trifluorinated Analog: (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic Acid (CAS 2242426-52-2)

Key Differences :

- Substituents : Contains a trifluoro group at C4 and two methyl groups at C3, increasing steric bulk and lipophilicity.

- Molecular Formula: C₁₁H₁₈F₃NO₄ (MW 285.26) .

- Physical Properties : Lower purity (95%) compared to the difluoro analog, suggesting synthetic challenges .

- Applications : Likely used in environments requiring enhanced metabolic stability and membrane permeability .

Aromatic Derivative: (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic Acid

Key Differences :

- Applications : Suited for targeted drug delivery, particularly in kinase inhibitors or receptor antagonists .

Comparative Data Table

Research Findings and Implications

- Positional Isomerism: The C2 vs. C3 Boc-amino placement significantly impacts molecular interactions.

- Fluorination Effects : Increasing fluorine content (e.g., trifluoro vs. difluoro) enhances metabolic stability but may reduce aqueous solubility. The trifluorophenyl derivative () combines aromaticity with fluorination for dual electronic and steric effects .

- Synthetic Challenges : Higher fluorine or aromatic substituents correlate with lower purity (e.g., 95% for the trifluoro-dimethyl analog), reflecting increased synthetic complexity .

Biological Activity

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid (Boc-Dfb-Ala) is an amino acid derivative with significant implications in biochemical research and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and allows for selective reactions in synthetic applications. This article delves into the biological activity of Boc-Dfb-Ala, examining its biochemical properties, metabolic pathways, and potential applications in scientific research.

Enzyme Interactions

Boc-Dfb-Ala is known to interact with various enzymes involved in peptide synthesis. The Boc group serves as a protective moiety that can be selectively removed under acidic conditions, facilitating the formation of peptide bonds. This compound acts as a substrate for proteases and peptidases, which recognize the Boc group at their active sites, leading to the cleavage of this protective group and subsequent peptide bond formation.

Metabolic Pathways

The metabolism of Boc-Dfb-Ala involves enzymatic processes where esterases and amidases play crucial roles. These enzymes cleave the Boc group, yielding active metabolites that participate in further biochemical reactions. The presence of difluorobutanoic acid enhances the compound's reactivity, allowing it to influence metabolic flux and alter intracellular metabolite levels.

Transport Mechanisms

Boc-Dfb-Ala is transported into cells via specific amino acid transporters. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and biological activity. This transport mechanism is critical for its function in metabolic pathways and enzyme interactions.

Organic Synthesis

Boc-Dfb-Ala serves as a versatile building block in organic synthesis, particularly in the development of peptide-based therapeutics. Its unique structure allows for the synthesis of complex molecules through various coupling reactions .

Medicinal Chemistry

Research has explored the potential of Boc-Dfb-Ala in drug development due to its structural features that may confer biological activity against certain diseases. Its derivatives have been investigated for anti-infective properties and potential applications in cancer therapy .

Case Studies

- Peptide Synthesis : Studies have demonstrated the efficacy of Boc-Dfb-Ala as a precursor in synthesizing peptides with enhanced biological activity. For instance, it has been utilized in creating peptides that exhibit improved binding affinity to target proteins involved in cellular signaling pathways.

- Antiviral Activity : Research indicates that derivatives of Boc-Dfb-Ala may possess antiviral properties against various pathogens, including HIV and influenza viruses. These findings suggest a promising avenue for developing antiviral agents based on this compound's structure .

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 3-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid | Amino Acid Derivative | Different fluorination pattern |

| 3-((tert-Butoxycarbonyl)amino)-4,4-difluoropentanoic acid | Amino Acid Derivative | Extended carbon chain |

Boc-Dfb-Ala stands out due to its specific combination of a Boc-protected amino group and difluorobutanoic acid moiety, which imparts distinct reactivity and stability compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via Boc-protection of the amine group followed by fluorination at the β-position. Key steps include:

- Use of tert-butoxycarbonyl (Boc) anhydride for amine protection under basic conditions (e.g., NaHCO₃) to avoid side reactions .

- Fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring anhydrous conditions to prevent hydrolysis .

- Purity validation via HPLC (≥95% purity, as per supplier specifications) and LC-MS to confirm molecular weight. NMR (¹H/¹³C/¹⁹F) is critical for structural confirmation, particularly to resolve diastereomeric impurities .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural Analysis : Employ ¹⁹F NMR to verify the presence and position of fluorine atoms, as shifts are sensitive to electronic environments. IR spectroscopy can confirm carbonyl (Boc) and carboxylic acid groups .

- Thermal Stability : Differential Scanning Calorimetry (DSC) or melting point analysis (mp ~150–166°C, based on analogs) identifies decomposition thresholds. Store at 2–8°C in inert atmospheres to prevent Boc-group cleavage .

Q. What are the optimal storage conditions to prevent degradation during long-term studies?

- Methodological Answer :

- Store under argon or nitrogen at –20°C in sealed, light-resistant vials. Avoid aqueous environments to prevent hydrolysis of the Boc group. Periodic TLC or HPLC checks are recommended to monitor stability .

Advanced Research Questions

Q. How can coupling efficiency be improved when using this compound in peptide synthesis or DPP-4 inhibitor development?

- Methodological Answer :

- Activate the carboxylic acid using coupling agents like HATU or EDCI/HOBt in DMF or DCM. Pre-activation for 10–15 minutes at 0°C minimizes racemization.

- Monitor reaction progress via LC-MS to optimize stoichiometry (typically 1.2–1.5 equivalents of the acid relative to amine). Fluorine’s electron-withdrawing effects may reduce nucleophilicity, necessitating longer reaction times .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting, consider diastereomer formation due to fluorination at C4. Use chiral HPLC or Mosher’s acid analysis to distinguish enantiomers.

- Contradictions in Mass Spec : High-resolution MS (HRMS) can differentiate between isobaric species (e.g., Boc-deprotected vs. oxidized byproducts). Cross-validate with 2D NMR (COSY, HSQC) for ambiguous signals .

Q. How does the difluorobutanoic acid moiety influence reactivity in medicinal chemistry applications?

- Methodological Answer :

- The CF₂ group enhances metabolic stability and bioavailability by resisting enzymatic oxidation. Its steric and electronic effects can modulate binding affinity to targets like DPP-4, as seen in sitagliptin analogs.

- Computational modeling (e.g., DFT for charge distribution) paired with SAR studies can predict fluorination’s impact on potency. In vitro assays (e.g., enzyme inhibition IC₅₀) validate these predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.